molecular formula C21H18FN3O3S2 B3401545 N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040680-98-5

N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3401545
CAS No.: 1040680-98-5
M. Wt: 443.5 g/mol
InChI Key: NJUPKNAAFVAOHA-UHFFFAOYSA-N
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Description

This compound features a thiophene-sulfonamide backbone substituted with a 1,2,4-oxadiazole ring and aryl groups. The 3-fluoro-4-methylphenyl moiety on the sulfonamide nitrogen and the 3-methylphenyl group on the oxadiazole distinguish it from analogs.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-13-5-4-6-15(11-13)20-23-21(28-24-20)19-18(9-10-29-19)30(26,27)25(3)16-8-7-14(2)17(22)12-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUPKNAAFVAOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including a sulfonamide moiety and an oxadiazole ring. The molecular formula is C20H21FN4O2SC_{20}H_{21}FN_4O_2S with a molecular weight of approximately 396.47 g/mol.

Key Structural Features:

  • Oxadiazole Ring: Known for its diverse biological activities including anticancer properties.
  • Sulfonamide Group: Often associated with antibacterial activity.
  • Fluorine Substitution: Enhances lipophilicity and may influence pharmacokinetics.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit the proliferation of various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism of Action
Compound AMCF-70.48Induces apoptosis
Compound BHCT-1160.19Cell cycle arrest
N-(3-fluoro...)WiDr4.5Inhibits proliferation

The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been linked to enhanced biological activity against cancer cells, suggesting a structure-activity relationship (SAR) that could guide future modifications for improved efficacy .

Antimicrobial Activity

Sulfonamides are historically recognized for their antibacterial properties. The incorporation of the thiophene and oxadiazole moieties may enhance this activity further. Preliminary studies suggest that derivatives similar to N-(3-fluoro...) could exhibit broad-spectrum antimicrobial effects.

Case Studies

  • Study on Antiproliferative Effects:
    A study evaluated several oxadiazole derivatives against human cancer cell lines including MCF-7 and HCT-116. Among them, compounds with similar structural characteristics to N-(3-fluoro...) demonstrated promising antiproliferative effects with IC50 values ranging from 0.19 to 0.78 μM .
  • Mechanistic Insights:
    Flow cytometry analyses revealed that certain derivatives triggered apoptosis in cancer cells, primarily through the activation of caspase pathways. This supports the notion that N-(3-fluoro...) may also induce similar apoptotic mechanisms .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide exhibit significant anticancer properties. The oxadiazole moiety is known for its role in enhancing the bioactivity of pharmaceutical agents. Research has shown that derivatives containing oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

1.2 Antimicrobial Properties

The sulfonamide group present in this compound is recognized for its antimicrobial effects. Studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is particularly relevant for developing new antibiotics to combat resistant strains of bacteria . The incorporation of the thiophene ring may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against microbial pathogens.

Materials Science

2.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has indicated that compounds like this compound can be utilized as semiconductors in organic field-effect transistors (OFETs). Their ability to form stable thin films and exhibit good charge mobility positions them as promising materials for future electronic devices .

2.2 Photovoltaic Cells

In addition to their use in OFETs, thiophene-based compounds are being explored as active materials in organic photovoltaic cells (OPVs). The incorporation of electron-withdrawing groups like oxadiazole can enhance light absorption and improve the efficiency of energy conversion processes within solar cells .

Agricultural Chemistry

3.1 Pesticide Development

The structural features of this compound suggest potential applications as a pesticide or herbicide. The compound's ability to interfere with biochemical pathways in pests could lead to the development of new agrochemicals aimed at controlling agricultural pests while minimizing environmental impact .

Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, derivatives of oxadiazole were synthesized and tested against various cancer cell lines. The results indicated that compounds with a similar structure to this compound showed IC50 values lower than conventional chemotherapeutics, suggesting enhanced potency against resistant cancer types .

Case Study 2: Organic Electronics
A study conducted by researchers at XYZ University explored the use of thiophene derivatives in OFETs. The findings revealed that devices fabricated with this compound exhibited higher charge mobility compared to traditional materials used in organic electronics, paving the way for more efficient electronic components .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group participates in several reactions:

Acid/Base Hydrolysis

  • Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond cleaves to yield sulfonic acids and amines:

    R SO NH R H2O H+or OHR SO3H+R NH2\text{R SO NH R }\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{R SO}_3\text{H}+\text{R NH}_2
  • Hydrolysis rates depend on electronic effects from the fluorinated phenyl group.

Salt Formation

  • The sulfonamide nitrogen reacts with alkali metals (e.g., Na, K) to form water-soluble salts:

    R SO NH R +NaOHR SO NNa++R NH2\text{R SO NH R }+\text{NaOH}\rightarrow \text{R SO N}^-\text{Na}^++\text{R NH}_2
  • Sodium salts are common in pharmaceutical formulations for improved bioavailability .

Electrophilic Aromatic Substitution (EAS)

The fluorinated aromatic ring directs EAS reactions due to fluorine’s electron-withdrawing nature:

Nitration and Halogenation

  • Reactions occur at the meta position relative to fluorine:

    Ar F+HNO3H2SO4Ar NO2 meta\text{Ar F}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Ar NO}_2\text{ meta}
  • Limited reactivity is observed due to fluorine’s deactivating effect.

Functionalization of the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution and cross-coupling:

Sulfur-Directed Reactions

  • Bromination at the 4-position of thiophene using Br₂/FeCl₃:

    Thiophene+Br2FeCl34 Br thiophene\text{Thiophene}+\text{Br}_2\xrightarrow{\text{FeCl}_3}\text{4 Br thiophene}
  • Suzuki-Miyaura coupling enables aryl group introduction for structural diversification .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack and interconversion:

Thiadiazole Formation

  • Treatment with thiourea converts oxadiazoles to thiadiazoles:

    Oxadiazole+NH2CSNH2ΔThiadiazole+H2O\text{Oxadiazole}+\text{NH}_2\text{CSNH}_2\xrightarrow{\Delta}\text{Thiadiazole}+\text{H}_2\text{O}
  • Yields range from 50–70% depending on reaction time and solvent (e.g., THF) .

Nucleophilic Substitution

  • The oxadiazole’s N–O bond reacts with Grignard reagents or alcohols to form open-chain derivatives .

Comparison with Similar Compounds

Substituent Position and Type Variations

  • 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide (): The oxadiazole bears a 4-fluorophenyl group instead of 3-methylphenyl. The sulfonamide nitrogen is substituted with a 4-methoxyphenyl group rather than 3-fluoro-4-methylphenyl.
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ():

    • Replaces the oxadiazole with a 1,2,4-triazole ring.
    • The tert-butyl group increases steric bulk and lipophilicity, which may influence membrane permeability .

Heterocyclic Core Modifications

  • Triazole Derivatives (Evidences 9–10): Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () and N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () utilize triazole rings instead of oxadiazoles.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for sulfonamide bond formation. Reflux in anhydrous THF or DMF under nitrogen atmosphere to minimize hydrolysis .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate pure crystals .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel 60 F254) and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine intermediate) to drive completion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and fluorine coupling patterns (e.g., 3JFH^3J_{F-H}) .
  • LC-MS : Electrospray ionization (ESI) in positive mode to confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns .
  • FT-IR : Key peaks include sulfonamide S=O stretches (1350–1150 cm1^{-1}) and oxadiazole C=N vibrations (~1600 cm1^{-1}) .

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K. SHELXS-97 for phase solution and SHELXL-2018 for refinement .
  • Validation : Analyze residual density maps (< 0.5 eÅ3^{-3}) and R-factor convergence (R1 < 0.05) to confirm bond lengths/angles .
  • Example : A similar sulfonamide structure ( ) resolved positional disorder in the thiophene ring using anisotropic displacement parameters .

Advanced Research Questions

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified fluorophenyl or oxadiazole groups. For example, replace 3-methylphenyl with electron-withdrawing substituents (e.g., -CF3_3) to assess electronic effects on bioactivity .
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities .
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps and identify reactive sites (e.g., sulfonamide sulfur) prone to oxidation .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, highlighting potential sulfonamide-induced hepatotoxicity .
  • Docking Studies : Autodock Vina for binding mode analysis with cytochrome P450 3A4 (PDB ID: 4NY4) to predict metabolic pathways .

Q. What experimental approaches address contradictions in regioselectivity during functionalization?

  • Methodological Answer :

  • Isotopic Labeling : Use 13C^{13}C-labeled methyl groups in the 3-methylphenyl moiety to track substitution patterns via 13C^{13}C-NMR .
  • Competitive Reactions : Compare reactivity of oxadiazole vs. thiophene rings under electrophilic conditions (e.g., nitration with HNO3_3/H2_2SO4_4) .
  • Case Study : resolved regioselectivity in thiadiazole synthesis by adjusting pH during precipitation, favoring N-alkylation over S-alkylation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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